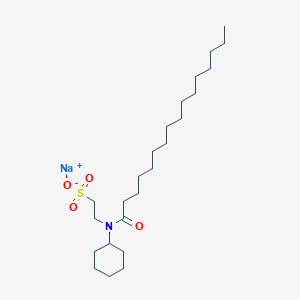
Sodium N-cyclohexyl-N-palmitoyltaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-cyclohexyl-N-palmitoyltaurate (C16-Tauro) is a surfactant that is commonly used in scientific research. It is a synthetic detergent that has been shown to have a number of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Sodium N-cyclohexyl-N-palmitoyltaurate is believed to involve the disruption of lipid-lipid and lipid-protein interactions in biological membranes. This allows membrane proteins to be solubilized and isolated in their native state. Sodium N-cyclohexyl-N-palmitoyltaurate has also been shown to alter the physical properties of lipid bilayers, such as membrane fluidity and curvature.
Biochemical and Physiological Effects:
Sodium N-cyclohexyl-N-palmitoyltaurate has been shown to have a number of biochemical and physiological effects. It has been shown to activate protein kinase C and to inhibit cholesterol synthesis in cells. Sodium N-cyclohexyl-N-palmitoyltaurate has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sodium N-cyclohexyl-N-palmitoyltaurate is its ability to solubilize membrane proteins in their native state. This allows for the study of membrane proteins in their functional state, which is important for understanding their structure and function. However, Sodium N-cyclohexyl-N-palmitoyltaurate can also have detergent effects on proteins, which can lead to denaturation or loss of activity. In addition, Sodium N-cyclohexyl-N-palmitoyltaurate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on Sodium N-cyclohexyl-N-palmitoyltaurate. One area of interest is the development of new surfactants that can solubilize membrane proteins with higher efficiency and fewer side effects. Another area of interest is the use of Sodium N-cyclohexyl-N-palmitoyltaurate in drug discovery, as it can be used to screen for compounds that interact with membrane proteins. Finally, there is a need for further research into the biochemical and physiological effects of Sodium N-cyclohexyl-N-palmitoyltaurate, particularly in the context of disease states.
Méthodes De Synthèse
Sodium N-cyclohexyl-N-palmitoyltaurate is synthesized by reacting palmitic acid with cyclohexylamine to form N-cyclohexylpalmitamide. This is then reacted with taurine to form Sodium N-cyclohexyl-N-palmitoyltaurate. The synthesis method has been well established and is widely used in research.
Applications De Recherche Scientifique
Sodium N-cyclohexyl-N-palmitoyltaurate is commonly used in scientific research as a detergent to solubilize and isolate membrane proteins. It has been shown to be effective in solubilizing a wide range of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. Sodium N-cyclohexyl-N-palmitoyltaurate has also been used in studies of lipid metabolism and as a tool for investigating the structure and function of biological membranes.
Propriétés
Numéro CAS |
132-43-4 |
|---|---|
Nom du produit |
Sodium N-cyclohexyl-N-palmitoyltaurate |
Formule moléculaire |
C24H46NNaO4S |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C24H47NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25(21-22-30(27,28)29)23-18-15-14-16-19-23;/h23H,2-22H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
VOXBATAAGDVURT-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Autres numéros CAS |
132-43-4 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



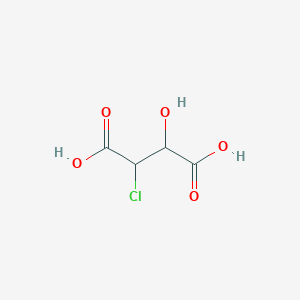
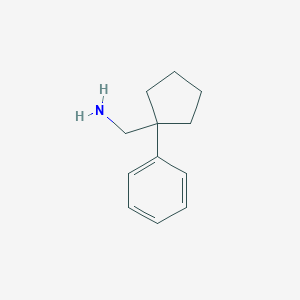
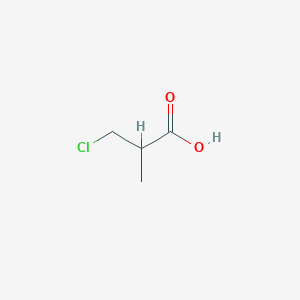
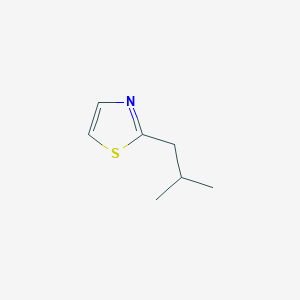

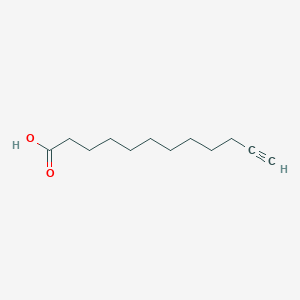
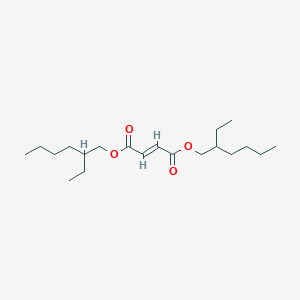
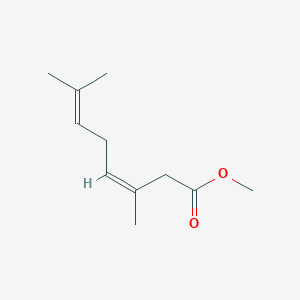

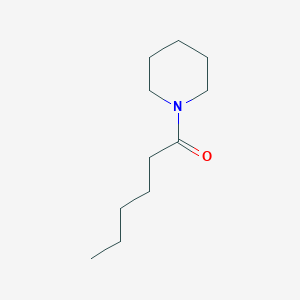
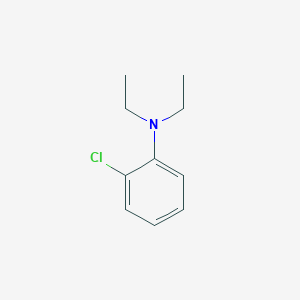
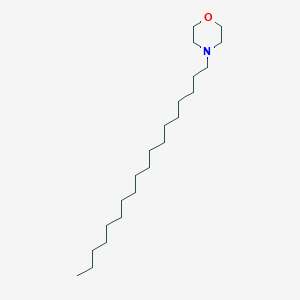
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
